2-Chloro-7-methyl-7h-purin-6-ol

Vue d'ensemble

Description

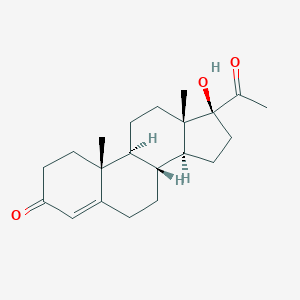

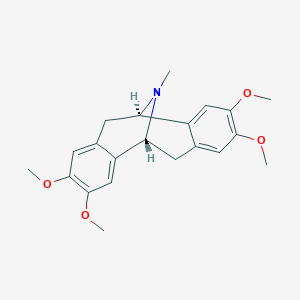

“2-Chloro-7-methyl-7h-purin-6-ol” is a chemical compound with the CAS Number: 16017-76-8. It has a molecular weight of 184.58 and its molecular formula is C6H5ClN4O .

Synthesis Analysis

The synthesis of “2-Chloro-7-methyl-7h-purin-6-ol” involves a reaction of 2,6-dichloro-7-methylpurine with NaOH in water. The reaction mixture is stirred at 90°C for 1 hour, then adjusted to pH 2 with HCl (10%). The solids are collected by filtration to afford the title compound as a white solid .

Molecular Structure Analysis

The InChI Code of the compound is 1S/C6H5ClN4O/c1-11-2-8-4-3 (11)5 (12)10-6 (7)9-4/h2H,1H3, (H,9,10,12) .

Physical And Chemical Properties Analysis

The compound is a solid under normal conditions. It should be stored in an inert atmosphere at 2-8°C . It has a high GI absorption, and it’s not a P-gp substrate . It’s also an inhibitor of CYP1A2 .

Applications De Recherche Scientifique

Synthesis of Nucleosides and Nucleotides

2-Chloro-7-methyl-7h-purin-6-ol: is utilized in the synthesis of various nucleosides and nucleotides. These are fundamental components of nucleic acids, which are essential for the storage and transmission of genetic information in all living organisms. The compound’s reactivity allows for the introduction of additional functional groups, facilitating the creation of diverse nucleoside analogs that can be used in genetic studies and drug development .

Antimicrobial and Antiprotozoal Agents

Derivatives of 2-Chloro-7-methyl-7h-purin-6-ol have shown promising antimicrobial and antiprotozoal activities. These properties make them potential candidates for developing new therapeutic agents against infections caused by bacteria and protozoa. The structural modifications of the purine ring can lead to compounds with enhanced efficacy and reduced toxicity.

Tautomerism and Chemical Reactivity Studies

The compound’s ability to exist in different tautomeric forms makes it an interesting subject for chemical reactivity studies. Understanding the tautomeric behavior of purine derivatives is crucial for designing compounds with specific biological activities and desired chemical properties. This knowledge is applied in medicinal chemistry to optimize drug interactions with biological targets.

Cancer Research

In cancer research, 2-Chloro-7-methyl-7h-purin-6-ol derivatives are evaluated for their role in inhibiting DNA repair enzymes like O6-methylguanine-DNA-methyl-transferase (MGMT). This enzyme’s activity is associated with tumor cell resistance to certain anticancer drugs. Inhibitors based on chloropurine derivatives could enhance the efficacy of these drugs.

Biochemical and Physiological Process Studies

Due to its structural similarity to naturally occurring purines, 2-Chloro-7-methyl-7h-purin-6-ol is used to study various biochemical and physiological processes. It serves as a tool to understand the role of purines in cellular signaling, energy transfer, and metabolism .

Pharmaceutical and Industrial Product Synthesis

This compound is also involved in the production of pharmaceuticals and other industrial products. Its versatility in chemical reactions enables the synthesis of a wide range of compounds, including those with applications in agriculture, material science, and pharmaceuticals .

Safety and Hazards

The compound has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Mécanisme D'action

Pharmacokinetics

The pharmacokinetic properties of 2-Chloro-7-methyl-7h-purin-6-ol include high gastrointestinal absorption and non-permeability to the blood-brain barrier . It is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism . These properties can impact the compound’s bioavailability and its overall pharmacological effect.

Propriétés

IUPAC Name |

2-chloro-7-methyl-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4O/c1-11-2-8-4-3(11)5(12)10-6(7)9-4/h2H,1H3,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRDGUDBXFNIOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278515 | |

| Record name | 2-Chloro-7-methyl-3,7-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-7-methyl-7h-purin-6-ol | |

CAS RN |

16017-76-8 | |

| Record name | 2-Chloro-1,7-dihydro-7-methyl-6H-purin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16017-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 7860 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016017768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16017-76-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-7-methyl-3,7-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,3aR,5S,6R,6aR)-5-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B107904.png)

![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B107906.png)

![(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone](/img/structure/B107924.png)